molecular formula C19H20ClN3O4S B12161782 N-(2-chlorobenzyl)-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide

N-(2-chlorobenzyl)-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide

Cat. No.: B12161782
M. Wt: 421.9 g/mol
InChI Key: BPVNQUXPOPWQSR-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorobenzyl group, a dioxidotetrahydrothiophenyl group, and a benzamide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide typically involves multiple steps. One common method includes the reaction of 2-chlorobenzylamine with 4-aminobenzoyl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then reacted with 1,1-dioxidotetrahydrothiophene-3-carbonyl chloride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing automated systems for precise control of reaction conditions. Solvent extraction, crystallization, and purification techniques are used to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-(2-chlorobenzyl)-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorobenzyl)-3-(3-(1,1-dioxidotetrahydrothiophen-3-yl)ureido)benzamide
  • N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-oxo-2H-chromene-3-carboxamide

Uniqueness

N-(2-chlorobenzyl)-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable tool in various research fields.

This detailed article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H20ClN3O4S

Molecular Weight

421.9 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-4-[(1,1-dioxothiolan-3-yl)carbamoylamino]benzamide

InChI

InChI=1S/C19H20ClN3O4S/c20-17-4-2-1-3-14(17)11-21-18(24)13-5-7-15(8-6-13)22-19(25)23-16-9-10-28(26,27)12-16/h1-8,16H,9-12H2,(H,21,24)(H2,22,23,25)

InChI Key

BPVNQUXPOPWQSR-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)NC2=CC=C(C=C2)C(=O)NCC3=CC=CC=C3Cl

Origin of Product

United States

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